molecular formula C9H18N2O B157734 3,3,4,5,5-Pentamethylpiperazin-2-one CAS No. 135841-33-7

3,3,4,5,5-Pentamethylpiperazin-2-one

Cat. No.: B157734
CAS No.: 135841-33-7
M. Wt: 170.25 g/mol
InChI Key: IMLQMPHRPAAEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,5,5-Pentamethylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with five methyl groups at positions 3, 3, 4, 5, and 3. Its molecular formula is C₉H₁₆N₂O, and it is structurally characterized by a six-membered ring containing two nitrogen atoms and a ketone group. This compound is notable for its role as a stabilizer in polymer chemistry, particularly in UV-resistant materials . Regulatory records indicate its inclusion under TSCA (Toxic Substances Control Act) Section 12(b) for export notification requirements, highlighting its industrial significance and safety considerations .

Properties

CAS No.

135841-33-7

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3,3,4,5,5-pentamethylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-8(2)6-10-7(12)9(3,4)11(8)5/h6H2,1-5H3,(H,10,12)

InChI Key

IMLQMPHRPAAEOF-UHFFFAOYSA-N

SMILES

CC1(CNC(=O)C(N1C)(C)C)C

Canonical SMILES

CC1(CNC(=O)C(N1C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3,3,4,5,5-pentamethylpiperazin-2-one, emphasizing differences in substituents, applications, and regulatory status:

Compound Name CAS Number Molecular Formula Key Substituents Primary Application Regulatory Notes
This compound Not explicitly listed C₉H₁₆N₂O Five methyl groups at positions 3,3,4,5,5 Polymer stabilizer (e.g., UV protection) TSCA §12(b) export notification
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one 1235670-92-4 C₁₀H₁₄N₄O₂ Pyrazole-acetyl substituent Pharmaceutical intermediate No explicit regulatory data
4-[(3-Aminophenyl)methyl]piperazin-2-one Not available C₁₁H₁₅N₃O 3-Aminophenylmethyl group Research chemical Not regulated under TSCA
4-Hydroxypiperidine-3,3,4,5,5-d5 1219799-35-5 C₅D₅H₆NO Deuterated hydroxypiperidine Isotope-labeled research compound Commercial availability
Piperazinone derivatives in Good-rite UV 3159 130277-45-1 Complex polymeric structure Triazine-linked piperazinone units High-performance UV stabilizer Industrial use

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability :

  • The five methyl groups in this compound enhance steric hindrance, improving thermal stability in polymer matrices . In contrast, the deuterated 4-hydroxypiperidine-3,3,4,5,5-d5 is designed for isotopic tracing in metabolic studies, where deuterium substitution minimizes metabolic interference .
  • The pyrazole-acetyl group in 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one introduces hydrogen-bonding capacity, making it suitable for pharmaceutical applications targeting enzyme inhibition .

Regulatory and Industrial Relevance: this compound is regulated under TSCA §12(b) due to its use in industrial polymer stabilizers, requiring export notifications . Analogues like 4-[(3-aminophenyl)methyl]piperazin-2-one lack such restrictions, reflecting their niche research applications . The triazine-linked piperazinone in Good-rite UV 3159 demonstrates advanced UV resistance in plastics, outperforming simpler methylated derivatives in longevity under sunlight exposure .

Synthetic and Analytical Challenges :

  • Deuterated compounds (e.g., 4-hydroxypiperidine-3,3,4,5,5-d5) require specialized synthesis to achieve ≥98% isotopic purity, whereas methylated derivatives like this compound are synthesized via straightforward alkylation routes .

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